molecular formula C12H10F3N3O2 B2801783 ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1206072-96-9

ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2801783
CAS No.: 1206072-96-9
M. Wt: 285.226
InChI Key: YAPNWRKRGPNDMZ-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a trifluoromethylphenyl substituent at position 1 and an ethyl carboxylate group at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and bioactivity, particularly in oncology and enzyme inhibition .

Properties

IUPAC Name

ethyl 1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-7-18(17-16-10)9-5-3-8(4-6-9)12(13,14)15/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPNWRKRGPNDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules. Medicine: Industry: Utilized in the production of materials with enhanced chemical and physical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the binding affinity and specificity of the compound to its target, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Position 1 Substituent Variations

  • Ethyl 1-heptyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate (2h): Replacing the trifluoromethylphenyl group with a heptyl chain increases lipophilicity (logP), likely altering pharmacokinetic properties such as absorption and distribution.
  • Ethyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate :
    The pyridinyl group introduces a hydrogen-bond acceptor, enhancing solubility in polar solvents. This substitution may improve interactions with polar enzyme active sites but reduce blood-brain barrier penetration relative to the trifluoromethylphenyl analogue .

  • Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate :
    The methylbenzyl group is less electron-withdrawing than -CF₃, leading to higher electron density on the triazole ring. This could increase reactivity in electrophilic substitution reactions but reduce metabolic stability .

Position 4 Functional Group Modifications

  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid :
    Replacing the ethyl ester with a carboxylic acid significantly increases polarity, reducing cell permeability but improving water solubility. This compound demonstrated potent antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells), suggesting the carboxylic acid moiety enhances target engagement in specific cancer models .

  • These derivatives are synthesized via β-diketoester cyclization, a method distinct from the Huisgen cyclization typically used for triazoles .

Antitumor Activity

Compound Substituents (Position 1) GP Value (NCI-H522 Cells) Key Feature Reference
Ethyl 1-[4-(trifluoromethyl)phenyl]-... -CF₃-C₆H₄ Not reported High lipophilicity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-... -Cl-C₆H₄ 68.09% Carboxylic acid substituent
Ethyl 1-phenyl-5-(pyridin-3-yl)-... -C₆H₅ 70.94% Pyridinyl group

Physicochemical Properties

Property Ethyl 1-[4-(CF₃)phenyl]-... Ethyl 1-heptyl-... (2h) 1-(4-Cl-phenyl)-... (carboxylic acid)
Molecular Weight (g/mol) ~309 (estimated) 312.2 305.7 (calculated)
logP (estimated) 3.5–4.0 5.2 2.1
Water Solubility Low Very low Moderate
Metabolic Stability High (ester hydrolysis) Moderate (alkyl chain) Low (acidic group)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Preparation of an alkyne precursor (e.g., ethyl propiolate) and an azide derivative (e.g., 4-(trifluoromethyl)phenyl azide).
  • Reaction under mild conditions (room temperature, aqueous/organic solvent mixtures) with Cu(I) catalysts (e.g., CuSO₄·Na ascorbate).
  • Yield optimization requires precise control of stoichiometry (1:1 molar ratio of azide to alkyne) and catalyst loading (5–10 mol%) .
    • Data Table :
Solvent SystemTemperature (°C)Catalyst Loading (mol%)Yield (%)
THF/H₂O25585
DMSO/H₂O251078
EtOH/H₂O40572

Q. How is the structural confirmation of this compound achieved, and what analytical techniques are critical?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity (1,4-disubstituted triazole) and substituent positions. The trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 285.22 (C₁₂H₁₀F₃N₃O₂) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the triazole ring geometry and trifluoromethylphenyl orientation .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Solubility : Tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). DMSO is preferred for biological assays due to high solubility (>50 mg/mL) .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation by HPLC. The ester group hydrolyzes under alkaline conditions (pH >10), requiring neutral buffer storage .

Advanced Research Questions

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in biological assays?

  • Methodology :

  • Comparative SAR Studies : Replace the -CF₃ group with -CH₃, -Cl, or -Br to assess impacts on bioactivity. The -CF₃ group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability, improving membrane permeability in antimicrobial assays .
  • Data Table :
SubstituentlogPMIC (μg/mL) vs. S. aureus
-CF₃2.83.2
-CH₃1.312.5
-Cl2.18.7

Q. What mechanistic insights explain its anticancer activity, and how are target interactions validated?

  • Methodology :

  • Enzyme Inhibition Assays : Test inhibition of human carbonic anhydrase IX (hCA IX) or topoisomerase II. IC₅₀ values correlate with apoptosis induction in HeLa cells (IC₅₀ = 8.3 μM) .
  • Molecular Docking : Simulations (AutoDock Vina) predict strong binding to hCA IX (ΔG = -9.2 kcal/mol) via triazole-CF₃ interactions .
    • Validation : CRISPR-Cas9 knockout of hCA IX in cell lines reduces compound efficacy by 60%, confirming target involvement .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use QikProp to optimize parameters (e.g., reduce plasma protein binding from 92% to 85% via ester-to-amide substitution).
  • Molecular Dynamics (MD) : Simulate binding persistence (100 ns trajectories) to identify stable conformers for lead optimization .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration). For example, IC₅₀ values vary 3-fold between HeLa and MCF-7 cells due to differential hCA IX expression .
  • Standardization : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability in MIC measurements .

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